molecular formula C16H16N2O3 B7002744 N-(1-benzofuran-4-ylmethyl)-3-propan-2-yl-1,2-oxazole-4-carboxamide

N-(1-benzofuran-4-ylmethyl)-3-propan-2-yl-1,2-oxazole-4-carboxamide

Cat. No.: B7002744
M. Wt: 284.31 g/mol
InChI Key: RKHKXARZALMEQV-UHFFFAOYSA-N
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Description

N-(1-benzofuran-4-ylmethyl)-3-propan-2-yl-1,2-oxazole-4-carboxamide is a synthetic compound that features a benzofuran ring, an oxazole ring, and a carboxamide group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Properties

IUPAC Name

N-(1-benzofuran-4-ylmethyl)-3-propan-2-yl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10(2)15-13(9-21-18-15)16(19)17-8-11-4-3-5-14-12(11)6-7-20-14/h3-7,9-10H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHKXARZALMEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC=C1C(=O)NCC2=C3C=COC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-4-ylmethyl)-3-propan-2-yl-1,2-oxazole-4-carboxamide typically involves the construction of the benzofuran and oxazole rings followed by their coupling. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which provides high yields and fewer side reactions . The oxazole ring can be synthesized via cyclization reactions involving alkynes and nitrogen sources . The final coupling step to form the carboxamide group may involve amide bond formation reactions under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions. Catalysts and reagents would be selected to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzofuran-4-ylmethyl)-3-propan-2-yl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The oxazole ring can be reduced to form dihydrooxazole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives of the benzofuran ring.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-benzofuran-4-ylmethyl)-3-propan-2-yl-1,2-oxazole-4-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The benzofuran ring may interact with DNA or proteins, leading to anti-tumor or antibacterial effects. The oxazole ring may enhance the compound’s binding affinity and specificity for its targets. Further research is needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Similar in structure to benzofuran derivatives but contain a sulfur atom instead of oxygen.

    Indole derivatives: Contain a fused benzene and pyrrole ring, similar to the benzofuran structure.

Uniqueness

N-(1-benzofuran-4-ylmethyl)-3-propan-2-yl-1,2-oxazole-4-carboxamide is unique due to the combination of the benzofuran and oxazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the carboxamide group also adds to its versatility in forming hydrogen bonds and interacting with biological targets.

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